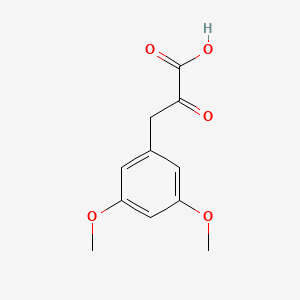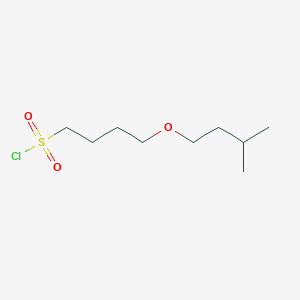
1-Naphthyl 4-piperidinyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthyl 4-piperidinyl ether is a synthetic compound that belongs to the class of organic compounds known as naphthalenes. It is characterized by the presence of a naphthalene ring bonded to a piperidine ring through an ether linkage. This compound is commonly used in scientific research due to its diverse biological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl 4-piperidinyl ether typically involves the reaction of 1-naphthol with 4-piperidinol in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Common dehydrating agents include thionyl chloride or phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or rhodium can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthyl 4-piperidinyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or rhodium catalysts can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Naphthyl 4-piperidinyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Naphthyl 4-piperidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
1-Naphthyl 4-piperidinyl ether hydrochloride: A hydrochloride salt form with similar properties and applications.
Naphthyl piperidine derivatives: Compounds with variations in the substitution pattern on the naphthalene or piperidine rings.
Uniqueness: this compound is unique due to its specific ether linkage between the naphthalene and piperidine rings, which imparts distinct chemical and biological properties. This structural feature allows for targeted interactions with molecular targets, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
4-naphthalen-1-yloxypiperidine |
InChI |
InChI=1S/C15H17NO/c1-2-6-14-12(4-1)5-3-7-15(14)17-13-8-10-16-11-9-13/h1-7,13,16H,8-11H2 |
Clave InChI |
KXEJLUAGLBQHLO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)



![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)







